molecular formula C9H16O B13888136 2-Methylspiro[3.4]octan-5-ol

2-Methylspiro[3.4]octan-5-ol

Cat. No.: B13888136
M. Wt: 140.22 g/mol
InChI Key: ZQCYJLPZJDMJEV-UHFFFAOYSA-N
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Description

2-Methylspiro[34]octan-5-ol is a chemical compound characterized by a spirocyclic structure, where a single carbon atom is shared between two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylspiro[3.4]octan-5-ol can be achieved through several methods. One common approach involves the annulation of cyclopentane and four-membered rings using readily available starting materials and conventional chemical transformations . The reaction conditions typically involve minimal chromatographic purifications to afford the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of spirocyclic compound synthesis can be applied. These methods often involve scalable reactions with high yields and minimal by-products, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methylspiro[3.4]octan-5-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methylspiro[3.4]octan-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a precursor for biologically active compounds, aiding in the study of biochemical pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methylspiro[3.4]octan-5-ol involves its interaction with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylspiro[3.4]octan-5-ol is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its methyl group and hydroxyl functionality provide additional sites for chemical modification, enhancing its versatility in synthesis and research.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-methylspiro[3.4]octan-8-ol

InChI

InChI=1S/C9H16O/c1-7-5-9(6-7)4-2-3-8(9)10/h7-8,10H,2-6H2,1H3

InChI Key

ZQCYJLPZJDMJEV-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C1)CCCC2O

Origin of Product

United States

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